1,3-Dimethylindenyllithium
Overview
Description
1,3-Dimethylindenyllithium is an organolithium compound with the molecular formula C11H11Li. It is a derivative of indene, where the hydrogen atoms at positions 1 and 3 are replaced by methyl groups, and the hydrogen atom at position 1 is replaced by a lithium atom. This compound is of significant interest in organic chemistry due to its reactivity and utility in various synthetic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3-Dimethylindenyllithium can be synthesized through several methods. One common approach involves the reaction of 1,3-dimethylindene with an organolithium reagent, such as n-butyllithium, in an inert solvent like tetrahydrofuran (THF). The reaction typically proceeds at low temperatures to prevent side reactions and ensure high yield.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general principles of organolithium compound synthesis apply. These methods often involve the use of large-scale reactors, precise temperature control, and inert atmospheres to prevent unwanted reactions with moisture or oxygen.
Chemical Reactions Analysis
Types of Reactions
1,3-Dimethylindenyllithium undergoes various types of chemical reactions, including:
Substitution Reactions: It can act as a nucleophile, participating in substitution reactions with electrophiles.
Addition Reactions: It can add to carbonyl compounds, forming alcohols after hydrolysis.
Coupling Reactions: It can couple with halides to form new carbon-carbon bonds.
Common Reagents and Conditions
Electrophiles: Such as alkyl halides, acyl chlorides, and carbonyl compounds.
Solvents: Typically, inert solvents like THF or diethyl ether are used.
Temperature: Reactions are often carried out at low temperatures (-78°C to 0°C) to control reactivity.
Major Products
The major products formed from reactions involving this compound depend on the specific electrophile used. For example, reactions with carbonyl compounds typically yield alcohols, while reactions with alkyl halides yield substituted indenes.
Scientific Research Applications
1,3-Dimethylindenyllithium has several applications in scientific research:
Organic Synthesis: It is used as a reagent in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds.
Polymer Chemistry: It can initiate polymerization reactions, leading to the formation of various polymeric materials.
Pharmaceuticals: It is used in the synthesis of pharmaceutical intermediates and active compounds.
Material Science: It is involved in the preparation of advanced materials with specific properties.
Mechanism of Action
The mechanism by which 1,3-dimethylindenyllithium exerts its effects is primarily through its role as a nucleophile. The lithium atom in the compound is highly electropositive, making the carbon atoms adjacent to it nucleophilic. This allows the compound to attack electrophilic centers in other molecules, facilitating various chemical transformations.
Comparison with Similar Compounds
Similar Compounds
1,3-Dimethyl-2-imidazolidinone: A high polar and aprotic solvent used in various chemical reactions.
1,3-Dimethylindene: The parent hydrocarbon from which 1,3-dimethylindenyllithium is derived.
Uniqueness
This compound is unique due to its specific reactivity as an organolithium compound. Its ability to act as a strong nucleophile and participate in a wide range of chemical reactions makes it a valuable reagent in organic synthesis. Additionally, its structure allows for the formation of stable intermediates, facilitating complex synthetic pathways.
Properties
IUPAC Name |
lithium;1,3-dimethylinden-1-ide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11.Li/c1-8-7-9(2)11-6-4-3-5-10(8)11;/h3-7H,1-2H3;/q-1;+1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JOPFOAFPFYADOD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].C[C-]1C=C(C2=CC=CC=C12)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11Li | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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